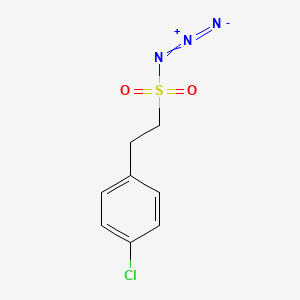
2-(4-chlorophenyl)-N-diazoethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-diazoethanesulfonamide is an organic compound that features a diazo group attached to an ethane sulfonamide moiety, with a 4-chlorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-diazoethanesulfonamide typically involves the reaction of 4-chloroaniline with ethyl diazoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the diazo compound . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-diazoethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides.
Reduction: The compound can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of azides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-diazoethanesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazo functionality.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-diazoethanesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates. These intermediates can interact with biological targets such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromophenyl)-N-diazoethanesulfonamide
- 2-(4-fluorophenyl)-N-diazoethanesulfonamide
- 2-(4-methylphenyl)-N-diazoethanesulfonamide
Uniqueness
2-(4-chlorophenyl)-N-diazoethanesulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
54664-52-7 |
|---|---|
Molekularformel |
C8H8ClN3O2S |
Molekulargewicht |
245.69 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-diazoethanesulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S/c9-8-3-1-7(2-4-8)5-6-15(13,14)12-11-10/h1-4H,5-6H2 |
InChI-Schlüssel |
WGQJIKPPEBLLKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


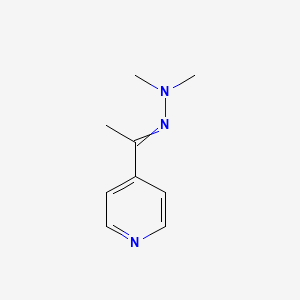
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
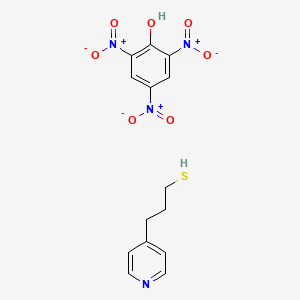
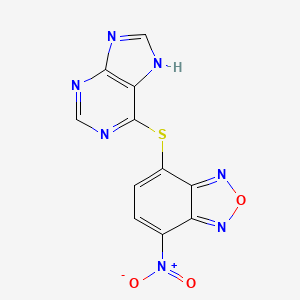
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
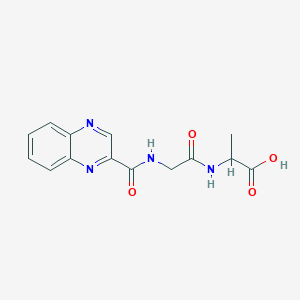
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
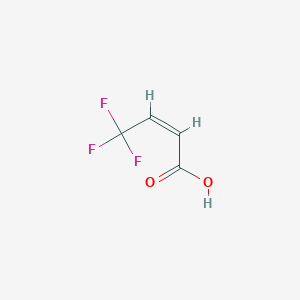
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
